![molecular formula C24H22O4 B13785901 3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13785901.png)
3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid is an organic compound with a complex structure It is characterized by the presence of a benzoic acid moiety substituted with tert-butyl and carboxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of polymers, coatings, and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological and chemical processes, depending on the compound’s structure and functional groups .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzoic acid: A metabolite of butylated hydroxytoluene with antioxidant properties.
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid: Used in the synthesis of antioxidants and stabilizers.
Uniqueness
3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid is unique due to its specific substitution pattern and the presence of both tert-butyl and carboxyphenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C24H22O4 |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid |
InChI |
InChI=1S/C24H22O4/c1-24(2,3)21-13-19(15-6-4-8-17(10-15)22(25)26)12-20(14-21)16-7-5-9-18(11-16)23(27)28/h4-14H,1-3H3,(H,25,26)(H,27,28) |
Clave InChI |
OQYCMLPVKDOUID-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)C3=CC(=CC=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13785832.png)
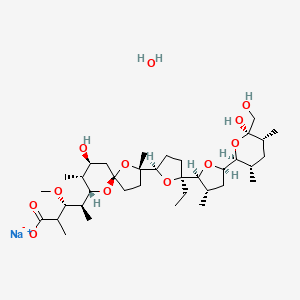
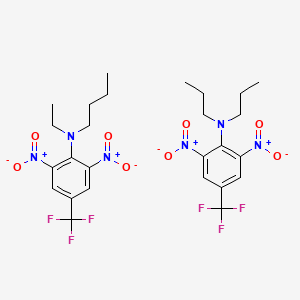
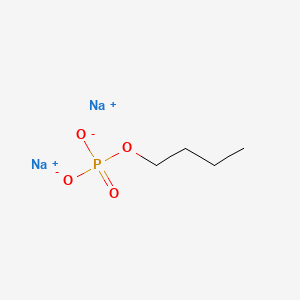
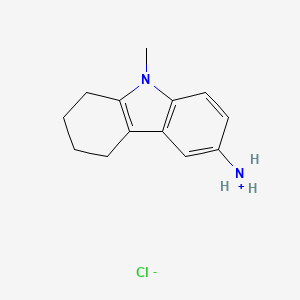
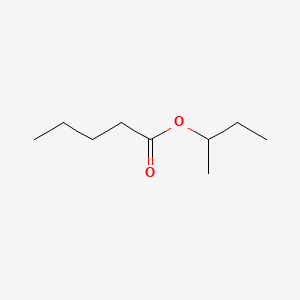
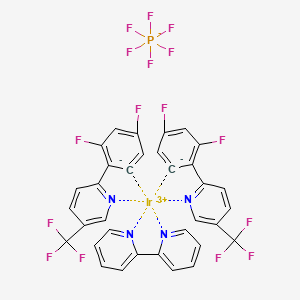
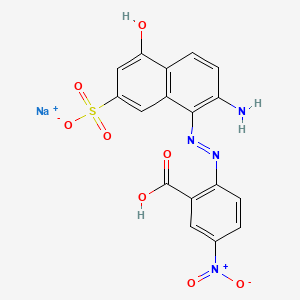
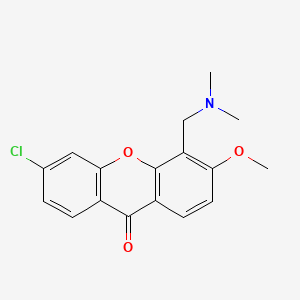
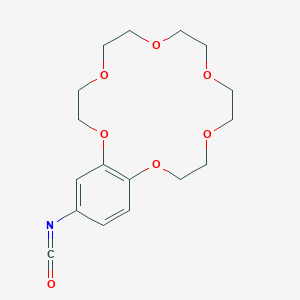
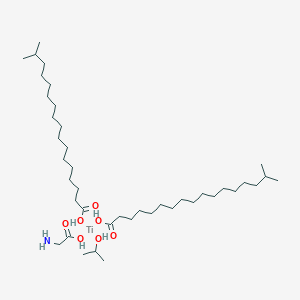
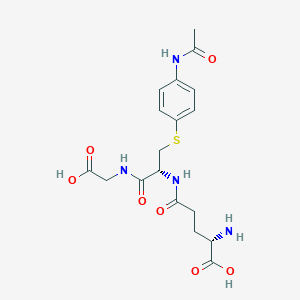
![8-ethyl-8,9-dihydro-7H-purino[8,9-b][1,3]thiazine](/img/structure/B13785889.png)
![1-Azatricyclo[4.4.0.03,8]decane(8CI,9CI)](/img/structure/B13785897.png)
